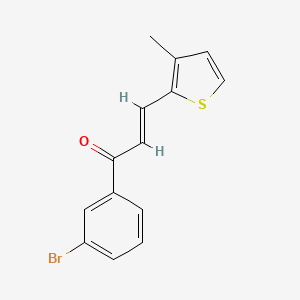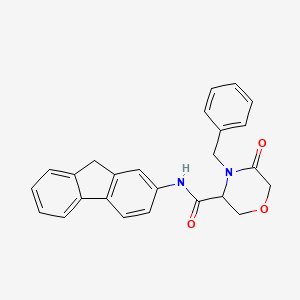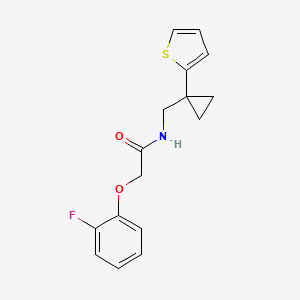![molecular formula C23H23ClN2O3 B3006672 N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide CAS No. 879576-74-6](/img/structure/B3006672.png)
N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide, commonly known as Cmpd-7, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in several areas of research.
作用機序
The mechanism of action of Cmpd-7 is not well understood. However, it is believed that Cmpd-7 exerts its effects by modulating various signaling pathways in cells. Studies have shown that Cmpd-7 can inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. It has also been shown to activate the AMPK pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects:
Cmpd-7 has been shown to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth and proliferation of cancer cells by inhibiting the PI3K/Akt/mTOR pathway.
In addition, Cmpd-7 has been shown to protect neurons from oxidative stress and prevent neuronal cell death. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of Cmpd-7 is its potency and selectivity. It has been shown to be highly effective in inducing apoptosis in cancer cells and protecting neurons from oxidative stress. However, one of the limitations of Cmpd-7 is its solubility. It is poorly soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on Cmpd-7. One area of research is to further elucidate its mechanism of action. Understanding how Cmpd-7 exerts its effects could lead to the development of more potent and selective compounds.
Another area of research is to explore its potential applications in other areas of research, such as inflammation and metabolic disorders. Studies have shown that Cmpd-7 can modulate the activity of various signaling pathways involved in these conditions.
Lastly, future research could focus on improving the solubility of Cmpd-7. This could make it easier to use in experiments and potentially lead to the development of more effective treatments for cancer and neurodegenerative diseases.
Conclusion:
In conclusion, Cmpd-7 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research and the treatment of neurodegenerative diseases. Its potency and selectivity make it a promising candidate for future research. However, its solubility remains a limitation. Further research is needed to fully elucidate its mechanism of action and explore its potential applications in other areas of research.
合成法
The synthesis of Cmpd-7 involves the reaction of 6-chloro-3-(4-methylphenyl)-4H-chromen-4-one with piperidine-2-carboxylic acid, followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography. This method has been optimized to produce Cmpd-7 in high yields and purity.
科学的研究の応用
Cmpd-7 has been extensively studied for its potential applications in various areas of research. One of the primary applications of Cmpd-7 is in the field of cancer research. Studies have shown that Cmpd-7 has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells.
Cmpd-7 has also been studied for its potential applications in the treatment of neurodegenerative diseases. Studies have shown that Cmpd-7 can protect neurons from oxidative stress and prevent neuronal cell death. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-15-5-7-16(8-6-15)21-22(28)18-13-17(24)9-10-19(18)29-23(21)25-20(27)14-26-11-3-2-4-12-26/h5-10,13H,2-4,11-12,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHXKDAXAMRKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Cl)NC(=O)CN4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-thiophenecarboxylate](/img/structure/B3006589.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-[(2,5-dimethylfuran-3-yl)formamido]acetamide](/img/structure/B3006595.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B3006598.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B3006600.png)
![N1-(2-hydroxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3006601.png)
![N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3006602.png)

![5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide](/img/structure/B3006605.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B3006606.png)



![2-[5-(Acetamidomethyl)thiophen-2-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate](/img/structure/B3006611.png)